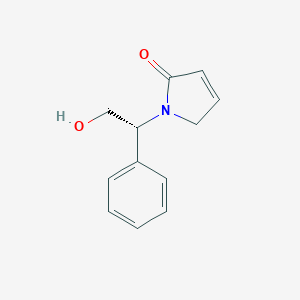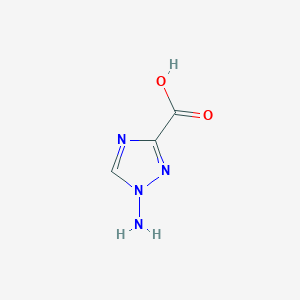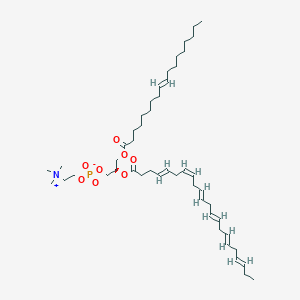
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine (ODPC) is a phospholipid that is composed of two fatty acids, oleic acid and docosahexaenoic acid (DHA), attached to a glycerol backbone. ODPC is a key component of cell membranes and has been found to play a significant role in various biological processes. ODPC is synthesized through a multistep process and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine exerts its therapeutic effects through various mechanisms. It has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine also promotes the activation of various signaling pathways that are involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of triglycerides and cholesterol in the blood, which can help prevent cardiovascular disease. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine in lab experiments is that it is a naturally occurring compound that is found in cell membranes. This makes it a safe and non-toxic compound to use in experiments. However, one limitation of using 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine. One area of research is the development of 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine-based therapies for the treatment of various diseases. Another area of research is the study of the molecular mechanisms underlying the therapeutic effects of 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine. Additionally, the development of new synthesis methods for 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine could help overcome the limitations of current methods and make 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine more accessible for research and therapeutic applications.
Conclusion:
In conclusion, 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is a phospholipid that has been the subject of extensive scientific research due to its potential therapeutic applications. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is synthesized through a multistep process and has anti-inflammatory and anti-oxidative properties. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has been found to have various biochemical and physiological effects and has potential applications in the treatment of various diseases. Future research on 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine could lead to the development of new therapies and a better understanding of its therapeutic mechanisms.
Méthodes De Synthèse
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is synthesized through a multistep process that involves the condensation of oleic acid and DHA with phosphatidylcholine. The reaction is catalyzed by an enzyme known as phospholipase A2, which cleaves the fatty acids from the phospholipid and allows them to be re-esterified with the glycerol backbone to form 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine.
Applications De Recherche Scientifique
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has anti-inflammatory and anti-oxidative properties, which make it a promising candidate for the treatment of various diseases such as cardiovascular disease, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
[(2R)-2-[(4E,7Z,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,29,31,35,37,46H,6-7,9,11-13,15,17-19,23,27-28,30,32-34,36,38-45H2,1-5H3/b10-8+,16-14+,22-20+,25-24+,26-21+,31-29-,37-35+/t46-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEVDFOXMCHLKL-BFVLUCRJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C/C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82NO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oleoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |
CAS RN |
99296-82-9 |
Source


|
| Record name | 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099296829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
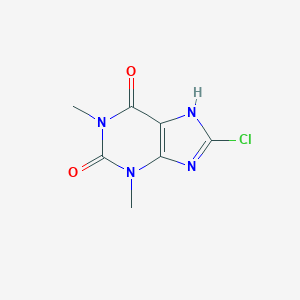
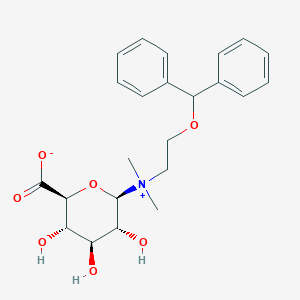
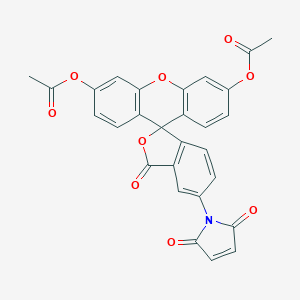
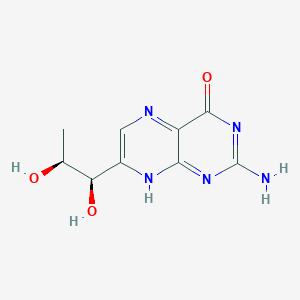
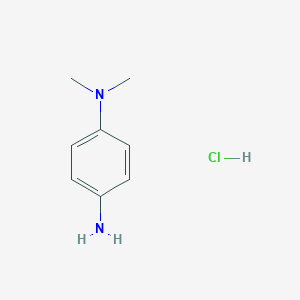


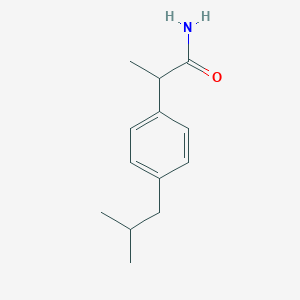
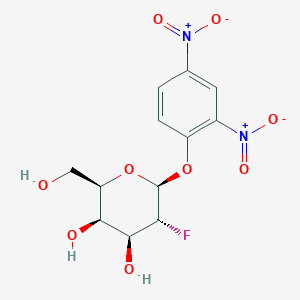
![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)
